1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (TSQ) is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic amine compound that has been found to be useful in a variety of laboratory experiments. TSQ has been used to study the mechanisms of action of various drugs, as well as biochemical and physiological effects. In addition, TSQ has been used to investigate the effects of certain chemicals on the environment.
Scientific Research Applications
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
A study introduced a nanosized N-sulfonic acid, used for promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This catalyst showcased excellent yields, short reaction times, and could be reused several times without loss of its catalytic activity, highlighting its potential in sustainable chemical synthesis processes O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016.
Rh-catalyzed Isomerization and Intramolecular Redox Reaction
Research demonstrated the use of arylmethyl 4-(sulfonyl)-3-butynyl ether in a Rh-catalyzed process to produce dihydropyrans and ketoolefins. This study provides insight into regioselective ring closure and the potential for creating complex molecular structures through precise catalytic reactions Daisuke Shikanai, H. Murase, T. Hata, H. Urabe, 2009.
Synthesis of 1,3-Dioxanes Catalyzed by TsOH-SiO2
This research outlines the efficient catalysis of the Prins reaction by silica-supported p-toluene sulfonic acid, leading to the production of 1,3-dioxanes from olefins and aliphatic aldehydes under solvent-free conditions. The method offers a practical approach to synthesizing 1,3-dioxanes, showcasing the versatility of sulfonic acid catalysts Kalyan Jyoti Borah, Mridula Phukan, R. Borah, 2008.
Decarboxylative Radical Sulfonylation
A study reported the decarboxylative radical sulfonylation with sulfinates, presenting a novel method for synthesizing sulfones, which are crucial in pharmaceuticals and agrochemicals. This process operates under mild conditions, offering a broad substrate scope and high functional group compatibility, which could be applied for late-stage modification of complex molecules Jiayan He, Guang-Le Chen, Benxiang Zhang, Yi Li, Jia‐Rong Chen, W. Xiao, F. Liu, Chaozhong Li, 2020.
Electrochemical Characteristics of Binary Electrolytes for Lithium-ion Batteries
Research on p-Toluenesulfonyl isocyanate (PTSI) in mixed electrolytes for rechargeable lithium-ion batteries demonstrated improved battery performance, attributed to an effective solid electrolyte interface layer formed by PTSI's reductive decomposition. This study highlights the significance of sulfonyl groups in enhancing the performance and safety of lithium-ion batteries Feng Wu, Jingjie Xiang, Li Li, Junzheng Chen, Guoqiang Tan, Renjie Chen, 2012.
Mechanism of Action
Target of Action
A related compound, 2-(toluene-4-sulfonyl)-2h-benzo[d][1,2,3]diazaborinin-1-ol, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
A related compound, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, has been used to label twenty-six fatty acids (c5–c30) successfully in the presence of k2co3 catalyst in n,n-dimethylformamide solvent . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The related compound mentioned above is involved in the labeling of fatty acids , which are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .
Result of Action
The related compound mentioned above has been used to quantify free fatty acids in ginkgo nut and ginkgo leaf samples with satisfactory results .
Action Environment
The related compound mentioned above was used in the presence of a k2co3 catalyst in n,n-dimethylformamide solvent , suggesting that the reaction environment can influence the compound’s action.
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-6-8-13(9-7-12)20(18,19)17-11-10-16-14-4-2-3-5-15(14)17/h2-9,16H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBXBLJLRGWWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587574 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |
CAS RN |
5761-64-8 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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